2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-16(2,23-13-5-3-12(17)4-6-13)15(22)21-9-7-20(8-10-21)14-11-18-24-19-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQSIDKYOKBMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic organic molecule that has garnered interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H20ClN3O2S
- Molecular Weight : 357.89 g/mol
- IUPAC Name : this compound
The structure contains a chlorophenoxy group, a piperazine ring, and a thiadiazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in this compound enhances its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of thiadiazoles exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
Several studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. In vitro assays revealed that the compound significantly reduces the viability of human cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction via caspases |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest in G1 phase |
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory activity. Research has shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .
Case Study 2: Cancer Cell Line Evaluation
A study focused on the anticancer properties involved treating multiple human cancer cell lines with varying concentrations of the compound. The findings confirmed that the compound inhibited cell growth significantly more than control groups, with notable effects on apoptosis markers .
Comparison with Similar Compounds
Target Compound
- Key features: 4-Chlorophenoxy group (electron-withdrawing substituent). Piperazine ring with 1,2,5-thiadiazole (electron-deficient heterocycle). Methyl group at the propan-1-one β-position.
Analog 1 : 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320143-91-5)
- Differences :
- Piperazine replaced by a 7-membered diazepane ring.
- Oxolane (tetrahydrofuran) substituent instead of thiadiazole.
- Implications: Increased ring size (diazepane) may enhance conformational flexibility.
Analog 2 : 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one (Compound ID 6048-0504)
- Differences: Additional methyl group on the phenoxy ring. 2-Fluorophenyl substituent on piperazine.
- Fluorine’s electronegativity may enhance metabolic stability via halogen bonding.
Analog 3 : 2-(2,5-Dichlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one (ID Y207-1264)
- Differences: Dichlorophenoxy group (higher lipophilicity). Pyrimidine substituent on piperazine.
- Implications: Pyrimidine’s nitrogen atoms could engage in hydrogen bonding, improving target specificity. Dichlorophenoxy may increase logP, affecting bioavailability.
Physicochemical and Pharmacokinetic Properties
*Note: Target compound’s properties are inferred from structural similarity to analogs.
Key Observations :
- Analog 2’s high logP (4.86) suggests superior lipophilicity, favoring blood-brain barrier penetration, while Analog 3’s dichlorophenoxy group may contribute to toxicity risks.
Functional Group Impact on Bioactivity
- Thiadiazole vs. Fluorophenyl/Pyrimidine: Thiadiazole’s sulfur atom may participate in metal coordination (e.g., with zinc in enzymes), unlike fluorine or pyrimidine.
- Piperazine vs. Diazepane :
- Piperazine’s smaller ring size imposes conformational constraints, possibly enhancing selectivity for specific receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
